molecular formula C23H23N3O2 B6139477 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide

Cat. No. B6139477
M. Wt: 373.4 g/mol
InChI Key: SBNDWPUNCGDHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide, also known as NPT-440, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide acts as an inhibitor of several enzymes, which leads to the inhibition of various cellular processes. It inhibits the activity of phosphodiesterase, which results in the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the activation of protein kinase A and protein kinase G, respectively, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide also inhibits the activity of histone deacetylase, which results in the modulation of gene expression. Additionally, it inhibits the activity of proteasome, which leads to the accumulation of misfolded proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in various diseases. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It is also relatively stable and has a long half-life, which makes it suitable for long-term studies. However, one limitation of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide is that it may have off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for the study of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide. One potential direction is the development of more specific and potent inhibitors of the enzymes targeted by N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide. Another direction is the investigation of the potential therapeutic applications of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide in other diseases such as cardiovascular disease and metabolic disorders. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide in humans is necessary to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide involves a multistep process that starts with the reaction of 1-naphthylmethylamine and ethyl acetoacetate to form the intermediate 1-(1-naphthylmethyl)-3-oxo-1,3-dihydro-2H-pyrrole-5-carboxylic acid ethyl ester. The intermediate is then reacted with 4-pyridinecarboxaldehyde to form the final product, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide.

Scientific Research Applications

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase, histone deacetylase, and proteasome. These enzymes play a crucial role in the development and progression of various diseases.

properties

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(9-8-17-10-12-24-13-11-17)25-20-14-23(28)26(16-20)15-19-6-3-5-18-4-1-2-7-21(18)19/h1-7,10-13,20H,8-9,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNDWPUNCGDHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide

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